molecular formula C18H14O8 B117801 Dibenzoyl-L-tartaric acid CAS No. 2743-38-6

Dibenzoyl-L-tartaric acid

Cat. No. B117801
CAS RN: 2743-38-6
M. Wt: 376.3 g/mol
InChI Key: YONLFQNRGZXBBF-ZIAGYGMSSA-N
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Description

Dibenzoyl-L-tartaric acid is a white to light yellow crystal powder . It is used as a reagent to produce chiral salts and also as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of Dibenzoyl-L-tartaric acid involves L-tartaric acid and benzoyl chloride as raw materials, with copper sulfate as a catalyst and toluene as a solvent . The reaction produces L-dibenzoyl tartaric anhydride, which is then hydrolyzed with an equal amount of water and toluene to obtain the L-dibenzoyl tartaric acid . The toluene used as the solvent, as well as the water and toluene in the hydrolysis step, can be repeatedly utilized .


Molecular Structure Analysis

The molecular structure of Dibenzoyl-L-tartaric acid can be found in various chemical databases .


Chemical Reactions Analysis

Dibenzoyl-L-tartaric acid may be used as a chiral resolving agent for the resolution of racemic Troger base . It may also be used as a ligand to synthesize chiral transition metal complexes, which have potential utility in organic asymmetric catalysis .


Physical And Chemical Properties Analysis

Dibenzoyl-L-tartaric acid has a molecular weight of 358.30 g/mol . It has an optical activity of [α]20/D −116°, c = 9 in ethanol . The melting point is 152-155 °C (lit.) .

Scientific Research Applications

1. Complex Formation and Crystal Engineering

DBTA reacts with various transition metals, forming complexes with potential applications in crystal engineering and coordination chemistry. For instance, DBTA forms complexes with copper, molybdenum, ruthenium, and rhodium, which could be significant in the study of metal coordination and molecular structures (McCann, Humphreys, & McKee, 1997).

2. Synthesis and Industrial Applications

DBTA is used in the synthesis of various compounds. The production process has been studied for its high yield and minimal pollution, indicating its potential for industrial application (Wen & Jun-ying, 2006). Its use in the synthesis of racemic menthol and its potential for industrial scale production has also been explored (Bao-yi, 2011).

3. Enantioselective Separation

DBTA plays a crucial role in the enantioselective separation of compounds, such as tryptophan and other amino acids. This process is essential in producing chiral compounds, which are significant in pharmaceuticals and other applications (Jiao et al., 2013).

4. Molecular Recognition and Sensing

Research shows that DBTA can be used in creating sensors and molecular recognition systems. For example, a DBTA selective electrode based on a polymer membrane containing calix[4]arene ionophore has been developed, showcasing its potential in analytical applications (Ling-zhi et al., 2003).

5. Hydrogen Bonded Frameworks and SHG Activity

DBTA contributes to the construction of hydrogen-bonded frameworks with potential applications in second harmonic generation (SHG) activities. This aspect is crucial in the field of nonlinear optics (Kadirvelraj, Bhattacharya, & Guru Row, 1998).

Safety And Hazards

Dibenzoyl-L-tartaric acid is classified as causing serious eye damage (Category 1, H318) and may cause an allergic skin reaction (Category 1, H317) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

(2R,3R)-2,3-dibenzoyloxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONLFQNRGZXBBF-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6033401
Record name Dibenzoyl-L-tartaric acid
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Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Dibenzoyl-L-tartaric acid
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Product Name

Dibenzoyl-L-tartaric acid

CAS RN

2743-38-6, 62708-56-9
Record name L-Dibenzoyltartaric acid
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Record name 2,3-Bis(benzoyloxy)tartaric acid
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Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-
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Record name Dibenzoyl-L-tartaric acid
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Record name Dibenzoyl-L-tartaric acid monohydrate
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Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, hydrate (1:1), (2R,3R)
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Record name DIBENZOYLTARTARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
694
Citations
H Chen, J Wu, R Guo, C Yeung… - … Section E: Structure …, 2003 - scripts.iucr.org
The structure of the title cocrystal, C38H34N2O6P2·C18H14O8·CHCl3, (I), reveals that the crystals are built up of infinite chains in which (−)-2,2′,6,6′-tetramethoxy-4,4′-bis(…
Number of citations: 2 scripts.iucr.org
P Kafarski, B Lejczak… - Canadian journal of …, 1983 - cdnsciencepub.com
… phosphonic analogues of alanine, valine, leucine, phenylalanine, and phenylglycine were obtained by resolution of diphenyl 1-aminoalkanephosphonates with dibenzoyl-L-tartaric acid …
Number of citations: 92 cdnsciencepub.com
M McCann, F Humphreys, V McKee - Polyhedron, 1997 - Elsevier
Dibenzoyl-L-tartaric acid (db-L-tarH 2 ) reacts with [Cu2(μ-O 2 CCH 3 ) 4 (H 2 O) 2 ] to form … Dibenzoyl-L-tartaric acid also reacts with [Mo 2 (μ-O 2 CCH 3 ) 4 ], [Mo 2 (CH 3 CN) 8 ][BF 4 ] …
Number of citations: 23 www.sciencedirect.com
N Naar, S Lamouri, B Belaabed, T Kouroughli… - Polymer …, 2009 - nature.com
… In this study, the dibenzoyl-L-tartaric acid (DBTA) was used as doping agent to synthesis polyaniline (PANI) by direct oxidative polymerization of a chiral aniline monomer repeat unit. …
Number of citations: 13 www.nature.com
N Sudharsana, V Krishnakumar… - Materials Research …, 2015 - Elsevier
… Dibenzoyl-l-tartaric acid (DBTA) is used as a chiral building blocks, chiral resolution reagents in active pharma ingredients, and asymmetric synthesis. Although the carboxylic acid …
Number of citations: 10 www.sciencedirect.com
K Kodama, Y Morita, E Sekine, T Hirose - CrystEngComm, 2016 - pubs.rsc.org
… In this study, eight combinations of salts were prepared from dibenzoyl-L-tartaric acid (1b)/three positional isomers of ditoluoyl-L-tartaric acid (1o, 1m, 1p) and two bent diamines (2M, 2O)…
Number of citations: 3 pubs.rsc.org
J Amaro-Gahete, D Esquivel, JR Ruiz… - Applied Catalysis A …, 2019 - Elsevier
… L-tartaric acid, dibenzoyl-L-tartaric acid and L-malic acid were selected as ligands from the chiral pool. Their reaction with zirconium oxychloride gave rise to several materials that were …
Number of citations: 16 www.sciencedirect.com
HJ Pyun, K Chaudhary, JR Somoza, XC Sheng… - Tetrahedron …, 2009 - Elsevier
… Our optimized crystallization was achieved with dibenzoyl-l-tartaric acid in acetonitrile. After … dibenzoyl-l-tartaric acid salt in >90% ee.13, 14, 15 After removing dibenzoyl-l-tartaric acid by …
Number of citations: 25 www.sciencedirect.com
M Periasamy, S Sivakumar, MN Reddy - Synthesis, 2003 - thieme-connect.com
… alcohols using the dibenzoyl-l-tartaric acid is described. … 2a and 4a using dibenzoyl-l-tartaric acid (entry 5 and 12, Table [… precipitated when 1a and dibenzoyl-l-tartaric acid were used in …
Number of citations: 13 www.thieme-connect.com
F Jiao, H Song, W Yang, X Jiang, X Chen, J Yu - Applied clay science, 2013 - Elsevier
A series of tartaric acid derivatives, such as di-p-toluoyl-L-tartaric acid (L-DTTA), di-p-toluoyl-D-tartaric acid (D-DTTA), dibenzoyl-L-tartaric acid (L-DBTA) and dibenzoyl-D-tartaric acid (D…
Number of citations: 22 www.sciencedirect.com

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